8-(Iodomethyl)quinoline
CAS No.: 215606-70-5
Cat. No.: VC1997996
Molecular Formula: C10H8IN
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215606-70-5 |
|---|---|
| Molecular Formula | C10H8IN |
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | 8-(iodomethyl)quinoline |
| Standard InChI | InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 |
| Standard InChI Key | RFYKJKSNQSDMNB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)CI)N=CC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)CI)N=CC=C2 |
Introduction
Chemical Structure and Basic Properties
8-(Iodomethyl)quinoline is a derivative of quinoline featuring an iodomethyl group at the 8-position of the quinoline structure. This organonitrogenous compound consists of a bicyclic structure where a benzene ring is fused to a pyridine ring, with the iodomethyl substituent enhancing its chemical reactivity and potential biological activity.
The basic chemical and physical properties of 8-(Iodomethyl)quinoline are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 215606-70-5 |
| Molecular Formula | C₁₀H₈IN |
| Molecular Weight | 269.08 g/mol |
| InChI | InChI=1/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 |
| Physical Appearance | Pale yellow to brownish |
| Density | 1.771 g/cm³ |
| Boiling Point | 344.2°C at 760 mmHg |
| Refractive Index | 1.721 |
| Vapor Pressure | 0.000133 mmHg at 25°C |
The compound exhibits solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), while demonstrating limited solubility in water . The presence of the iodine atom introduces unique reactivity characteristics, making it valuable for various chemical reactions including nucleophilic substitutions and coupling reactions .
Structural Characteristics and Chemical Reactivity
The structure of 8-(Iodomethyl)quinoline is distinguished by its bicyclic framework with an iodomethyl group strategically positioned at the 8-position. This positioning significantly influences its chemical behavior and potential biological interactions.
Key Structural Features
The quinoline core of the molecule consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system. The iodomethyl group (-CH₂I) attached at the 8-position introduces a reactive site for chemical modifications . This structural arrangement provides the compound with unique properties:
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The nitrogen atom in the pyridine ring offers a site for hydrogen bonding and metal chelation
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The iodomethyl group presents opportunities for nucleophilic substitution reactions
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The aromatic system enables π-π stacking interactions with other aromatic structures
The presence of iodine, a good leaving group, makes the molecule particularly useful as a synthetic intermediate, allowing for further functionalization through various organic reactions .
Research Applications and Future Directions
8-(Iodomethyl)quinoline serves as an important synthetic precursor for further chemical modifications, potentially leading to compounds with enhanced biological activity. Its unique structure makes it valuable in several research domains:
Chemical Research Applications
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Chemical synthesis: Functions as an intermediate in organic synthesis pathways
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Medicinal chemistry: Serves as a scaffold for developing bioactive compounds
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Material science: Potential applications in specialized materials due to its unique structural properties
Comparative Analysis with Related Compounds
Table 2 presents a comparison between 8-(Iodomethyl)quinoline and structurally related quinoline derivatives:
| Compound | Structure Features | Notable Properties | Applications |
|---|---|---|---|
| 8-(Iodomethyl)quinoline | Iodomethyl group at position 8 | Reactive site for substitution, unique reactivity | Synthetic intermediate, potential biological applications |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Chelation properties, broad bioactivity | Antimicrobial, anticancer, metal chelation |
| 5-Iodoquinoline | Iodine at position 5 | Unique reactivity patterns | Various synthetic applications |
| 2-Iodoquinoline | Iodine at position 2 | Different biological activity profile | Pharmaceutical research |
| 7-Chloroquinoline | Chlorine at position 7 | Notable antimalarial properties | Treatment of malaria |
Research into quinoline derivatives continues to expand, with recent studies focusing on their potential applications in treating various conditions, including infectious diseases, cancer, and neurodegenerative disorders such as Alzheimer's disease .
Related Research on Quinoline Derivatives
The broader field of quinoline derivatives offers valuable insights into the potential applications of 8-(Iodomethyl)quinoline. Recent studies have demonstrated significant advancements in understanding the biological activities of these compounds.
Antiviral Activities
Research has shown that certain quinoline derivatives exhibit promising antiviral properties. For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated significant inhibitory activities against dengue virus serotype 2 (DENV2) . Similarly, a series of mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides have shown efficacy against highly pathogenic H5N1 avian influenza viruses .
Applications in Neurodegenerative Diseases
Hybrid 8-hydroxyquinoline-indole derivatives have demonstrated promising results in inhibiting self-induced and metal-ion induced Aβ 1–42 aggregation, which is implicated in Alzheimer's disease . These compounds can effectively reduce protein aggregation in relevant cell models, suggesting potential therapeutic applications for neurodegenerative conditions .
Anti-cancer Properties
Multiple studies have explored the anti-cancer potential of quinoline derivatives. For instance, 5,8-dihydroisoquinoline-4-carboxylate molecules have demonstrated effectiveness against cancer cell proliferation . The incorporation of specific functional groups can enhance the cytotoxic activity of these compounds against various cancer cell lines .
Future Research Directions
Despite growing interest in quinoline derivatives, specific research on 8-(Iodomethyl)quinoline remains somewhat limited. Several promising directions for future investigation include:
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Structure-activity relationship studies: Systematic investigation of how modifications to the iodomethyl group affect biological activity
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Targeted drug development: Exploration of 8-(Iodomethyl)quinoline as a scaffold for creating compounds with enhanced specificity for particular disease targets
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Metal chelation properties: Investigation of potential applications in metal-related disorders
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Synthetic methodology improvements: Development of more efficient and environmentally friendly synthesis methods
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